BMS 310705

Beschreibung

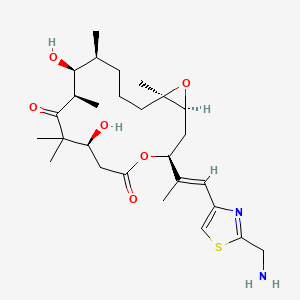

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJFPBDHCFMQPN-RGJAOAFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280578-49-6 | |

| Record name | 21-Aminoepothilone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-AMINOEPOTHILONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-310705: A Technical Guide on the Mechanism of Action on Tubulin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the microtubule-targeting agent BMS-310705, a semi-synthetic analog of epothilone B. It explores its core mechanism of action on tubulin, the downstream cellular consequences, and summarizes key quantitative data from preclinical studies. This guide also includes representative experimental protocols for assays relevant to the study of microtubule-stabilizing agents.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 functions as a microtubule-stabilizing agent, exerting its cytotoxic effects by disrupting the highly dynamic nature of the microtubule cytoskeleton.[1][2] Like other epothilones and taxanes, its biological actions are mediated by binding to tubulin, the fundamental protein subunit of microtubules.[3]

The primary mechanism involves the following key steps:

-

Binding to β-Tubulin: Epothilones bind to a specific site on the β-tubulin subunit of the α,β-tubulin heterodimer.[4] This binding site is believed to be at or near the same site as paclitaxel.[4]

-

Promotion of Tubulin Polymerization: BMS-310705 actively promotes the polymerization of tubulin heterodimers into microtubules.[1][4] This action can occur even in the absence of guanosine triphosphate (GTP) and microtubule-associated proteins (MAPs), which are normally required for physiological microtubule assembly.[4]

-

Inhibition of Depolymerization: Crucially, the binding of BMS-310705 stabilizes the resulting microtubule polymer, preventing its depolymerization.[4] This effectively freezes the microtubule in a polymerized state, disrupting the delicate equilibrium between tubulin dimers and polymers that is essential for normal cellular function.[4]

This potent stabilization of microtubules has profound consequences for the cell, primarily by interfering with the formation and function of the mitotic spindle during cell division.[1]

Logical Flow: From Drug to Cellular Arrest

Caption: Mechanism of BMS-310705 from tubulin binding to apoptosis.

Downstream Cellular Effects: G2/M Arrest and Apoptosis

The stabilization of microtubules by BMS-310705 leads to a cascade of cellular events culminating in programmed cell death.

-

Cell Cycle Arrest: The inability of the mitotic spindle to form and function correctly triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][5]

-

Apoptosis Induction: Prolonged mitotic arrest ultimately initiates apoptosis.[1] For BMS-310705, this process has been shown to proceed primarily through the intrinsic, or mitochondrial, pathway.[5][6][7] Key events include the release of cytochrome c from the mitochondria into the cytoplasm, followed by the activation of initiator caspase-9 and executioner caspase-3.[5][6][7] No significant activation of the extrinsic pathway mediator, caspase-8, has been observed.[7]

Signaling Pathway: Mitochondrial Apoptosis

Caption: Apoptotic pathway induced by BMS-310705.

A key advantage of epothilones, including BMS-310705, is their ability to overcome common mechanisms of drug resistance that affect taxanes. They have shown efficacy in cancer cell lines that overexpress the P-glycoprotein (P-gp) efflux pump and in those with specific β-tubulin mutations.[1][4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of BMS-310705 and related compounds.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |

| BMS-310705 | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 0.8 nM | [9] |

| Epothilone B | KB-31 (human cervix cancer) | Growth Inhibition | IC₅₀ | 1.2 nM | [9] |

| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | [6] |

| BMS-310705 | OC-2 (human ovarian cancer) | Cell Survival | Comparison | Lower survival at 0.05 µM vs. Paclitaxel | [5][7] |

| BMS-310705 | OC-2 (human ovarian cancer) | Apoptosis | % Apoptotic Cells | >25% at 24 hours | [7] |

Table 2: Tubulin Binding Competition (Contextual Data)

Note: Specific binding affinity data (e.g., Kᵢ, Kₔ) for BMS-310705 are not available in the cited literature. The following data for related compounds demonstrates the shared binding site with paclitaxel.

| Competing Ligand | Assay Principle | Endpoint | Value | Citation |

| Paclitaxel | Displacement of [³H]paclitaxel | IC₅₀ | 3.6 µM | [4] |

| Epothilone A | Displacement of [³H]paclitaxel | IC₅₀ | 2.3 µM | [4] |

| Patupilone (Epothilone B) | Displacement of [³H]paclitaxel | IC₅₀ | 3.3 µM | [4] |

Detailed Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize microtubule-targeting agents. Note: These are generalized methods; specific parameters in the original studies on BMS-310705 may have differed.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to induce the polymerization of purified tubulin.[10]

Principle: DAPI (4′,6-diamidino-2-phenylindole) exhibits increased fluorescence upon binding to polymerized microtubules. This change can be monitored over time to determine polymerization kinetics.

Materials:

-

Purified porcine brain tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5′-triphosphate (GTP)

-

Glycerol

-

DAPI

-

Test compound (BMS-310705), positive control (paclitaxel), negative control (DMSO)

-

384-well, black, clear-bottom plates

-

Temperature-controlled fluorometric plate reader

Procedure:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in G-PEM buffer. Keep on ice to prevent spontaneous polymerization.

-

Prepare 2X compound solutions in G-PEM buffer containing 20% glycerol, 2 mM GTP, and 12.6 µM DAPI.

-

Add 50 µL of the 2X compound solutions to the wells of a pre-warmed (37°C) 384-well plate.

-

To initiate the reaction, add 50 µL of the 2X tubulin solution to each well.

-

Immediately place the plate in the reader, pre-heated to 37°C.

-

Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymerization level. Determine the EC₅₀ from a dose-response curve.

Workflow: Tubulin Polymerization Assay

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. Cells in G2 or M phase have twice the DNA content of cells in G1 and will therefore exhibit twice the fluorescence intensity.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium, FBS, and supplements

-

Test compound (BMS-310705)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of BMS-310705 (and a vehicle control) for a specified time (e.g., 24 hours).

-

Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

-

Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of the key executioner caspase involved in apoptosis.[7]

Principle: The assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorophore (e.g., AFC). When cleaved by active caspase-3, the fluorophore is released and its fluorescence can be measured.

Materials:

-

Treated cell lysates

-

Lysis buffer

-

Assay buffer

-

Caspase-3 substrate (DEVD-AFC)

-

Fluorometric plate reader

Procedure:

-

Lyse cells treated with BMS-310705 to release cellular proteins.

-

Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

Add a standardized amount of protein from each lysate to the wells of a black 96-well plate.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the DEVD-AFC substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure fluorescence (Excitation: ~400 nm, Emission: ~505 nm).

-

Data Analysis: Quantify the fluorescence and normalize it to the protein concentration. Express results as fold-change over the untreated control.

Disclaimer: BMS-310705 is an investigational compound and its development appears to have been discontinued.[6] This document is for informational and research purposes only.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medscape.com [medscape.com]

- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel microtubule-targeting agents - the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of BMS-310705

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents with potent anti-cancer activity.[1][2][3] Developed by Bristol-Myers Squibb, this compound emerged from efforts to improve the pharmacokinetic profile and therapeutic window of natural epothilones.[4] A key structural modification in BMS-310705 is the introduction of an amino group at the C21 position of the methylthiazole side chain, which imparts increased chemical stability and water solubility.[1][2][3] This allows for a cremophore-free formulation, mitigating the hypersensitivity reactions associated with other microtubule-targeting agents like paclitaxel.[5] BMS-310705 has been evaluated in Phase I clinical trials for the treatment of various solid tumors.[4]

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties of BMS-310705

| Identifier | Value | Reference |

| Common Name | BMS-310705 | [4] |

| Synonym | 21-Aminoepothilone B | [6] |

| Chemical Class | Epothilone B analog | [1] |

| Key Structural Feature | Amino group at C21 of the methylthiazole ring | [1][2] |

| Solubility | Water-soluble | [1][3] |

Mechanism of Action

Similar to other epothilones and taxanes, BMS-310705 exerts its cytotoxic effects by targeting microtubules.[7] It binds to the β-tubulin subunit, stabilizing microtubules and promoting their polymerization. This disruption of microtubule dynamics interferes with the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8]

BMS-310705 has been shown to induce apoptosis through the mitochondrial-mediated pathway.[6][9] This intrinsic apoptotic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death.[9] Studies have confirmed an increase in caspase-9 and -3 activity following treatment with BMS-310705, with no observed activation of caspase-8, a key mediator of the extrinsic apoptotic pathway.[9]

Figure 1: Signaling pathway of BMS-310705-induced apoptosis.

Preclinical and Clinical Data

BMS-310705 has demonstrated significant antitumor activity in both in vitro and in vivo models, including those resistant to taxanes.

Table 2: In Vitro Cytotoxicity of BMS-310705

| Cell Line | IC50 (nM) | Notes | Reference |

| KB-31 (human cervix cancer) | 0.8 | Comparable to Epothilone B (1.2 nM) | Not explicitly cited, but inferred from general statements about potency. |

Table 3: Preclinical Pharmacokinetics of BMS-310705

| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |

| Mouse | 152 | 38 | 21 |

| Rat | 39 | 54 | 34 |

| Dog | 25.7 | 4.7 | 40 |

| Data from Kamath et al. (2005)[10] |

Table 4: Phase I Clinical Trial Data for BMS-310705

| Dosing Schedule | Recommended Dose (mg/m²) | Dose-Limiting Toxicity |

| Days 1, 8, 15 every 4 weeks | 15 | Diarrhea |

| Days 1 & 8 every 3 weeks | 20 | Diarrhea |

| Data from Sessa et al. (2007)[5] |

Experimental Protocols

Semi-synthesis of BMS-310705

A detailed, publicly available protocol for the semi-synthesis of BMS-310705 is limited. However, it is known that the process involves the conversion of epothilone B to epothilone F (21-hydroxy-epothilone B) as a key intermediate.[11] This hydroxylation at the C21 position is achieved through a bioconversion process using microorganisms such as Amycolatopsis orientalis.[11] The subsequent conversion of the hydroxyl group of epothilone F to the amino group of BMS-310705 likely involves standard organic chemistry transformations.

Figure 2: Generalized workflow for the semi-synthesis of BMS-310705.

In Vitro Tubulin Polymerization Assay

The effect of BMS-310705 on tubulin polymerization can be assessed using a turbidimetric or fluorescence-based assay.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used.

General Protocol (Turbidimetric):

-

Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[12]

-

GTP is added to the tubulin solution to a final concentration of 1 mM.[1]

-

The tubulin solution is added to wells of a pre-warmed 96-well plate containing various concentrations of BMS-310705 or a vehicle control.[12]

-

The plate is immediately placed in a spectrophotometer capable of maintaining a temperature of 37°C.[1]

-

The absorbance at 340 nm is measured at regular intervals over a period of time (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.[13]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

General Protocol:

-

Cells are cultured and treated with BMS-310705 for a specified period.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[14]

-

Cells are resuspended in 1X Annexin-binding buffer.[15]

-

Fluorescently labeled Annexin V (e.g., Annexin V-Alexa Fluor 488) and PI are added to the cell suspension.[15]

-

The cells are incubated at room temperature in the dark for approximately 15 minutes.[15]

-

The stained cells are analyzed by flow cytometry.[15] Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Preclinical Pharmacokinetic Studies

Animal Models: Pharmacokinetic parameters are typically determined in multiple species, such as mice, rats, and dogs, to allow for allometric scaling to predict human pharmacokinetics.[10]

General Protocol:

-

BMS-310705 is administered to animals via intravenous (IV) and oral (PO) routes at specified doses.[10]

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of BMS-310705 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t½), and oral bioavailability (F%), are calculated from the plasma concentration-time data.

Conclusion

BMS-310705 is a promising epothilone B analog with a distinct chemical modification that enhances its pharmaceutical properties. Its mechanism of action through microtubule stabilization and induction of mitochondria-mediated apoptosis provides a strong rationale for its development as an anticancer agent. The preclinical and early clinical data have demonstrated its potential, although its clinical development appears to have been discontinued.[2][7] The information and protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Epothilones: A Novel Class of Drugs for the Treatmement of Cancer - Page 4 [medscape.com]

- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. abscience.com.tw [abscience.com.tw]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of BMS-310705 from Epothilone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the semi-synthetic pathway to produce BMS-310705, a potent anti-tumor agent, from the natural product epothilone B. BMS-310705 (21-Aminoepothilone B) is a water-soluble analog of epothilone B developed for its improved pharmacological properties and significant in vivo anti-tumor activity, which led to its evaluation in Phase I clinical trials. The synthesis is a multi-step chemoenzymatic process, beginning with a highly efficient biotransformation followed by chemical modifications to introduce the key amino group.

Overall Synthetic Pathway

The conversion of epothilone B into BMS-310705 is achieved through a two-stage process. The first stage involves the selective hydroxylation of the C21 methyl group of epothilone B to form the intermediate, epothilone F. The second stage is a two-step chemical conversion of the resulting primary alcohol into the target primary amine of BMS-310705.

Caption: Chemoenzymatic synthesis of BMS-310705 from epothilone B.

Experimental Protocols

Stage 1: Biocatalytic Hydroxylation of Epothilone B

This step leverages a biocatalyst to achieve regio-selective hydroxylation at the C21 position, a transformation that is challenging to accomplish with high yield and selectivity using traditional chemical methods.

-

Objective: To synthesize epothilone F (21-hydroxy-epothilone B) from epothilone B.

-

Methodology: The preferred method is a bioconversion process utilizing whole-cell catalysis or a purified enzyme. The Gram-positive bacterium Amycolatopsis orientalis has been successfully used for this transformation. Alternatively, a cloned epothilone B hydroxylase, along with its requisite ferredoxin gene, can be expressed in a host strain like Streptomyces rimosus for the bioconversion.

-

General Protocol Outline:

-

Cultivate the selected microorganism (A. orientalis or the recombinant S. rimosus) under optimal fermentation conditions.

-

Introduce epothilone B as the substrate to the culture.

-

Continue incubation to allow for enzymatic conversion. The reaction is monitored by chromatographic methods (e.g., HPLC) to determine the consumption of starting material and formation of the product.

-

Upon completion, extract the product from the fermentation broth using a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude extract using chromatographic techniques (e.g., silica gel chromatography) to isolate pure epothilone F.

-

-

Yield: This biocatalytic approach is highly efficient, with reported yields of epothilone F reaching up to 80%.

Stage 2: Chemical Conversion of Epothilone F to BMS-310705

This stage involves a two-step chemical sequence to convert the primary alcohol of epothilone F into the target amine functionality.

-

Step 2a: Synthesis of 21-azido-epothilone B

-

Objective: To convert the C21 hydroxyl group into an azide, a versatile intermediate for amine synthesis.

-

Reagents & Conditions: The reaction is carried out by treating epothilone F with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Protocol:

-

Dissolve epothilone F in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution (e.g., to 0 °C).

-

Add DBU followed by the dropwise addition of DPPA.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield 21-azido-epothilone B.

-

-

-

Step 2b: Reduction of Azide to BMS-310705

-

Objective: To reduce the C21 azide to the corresponding primary amine (BMS-310705).

-

Reagents & Conditions: The reduction is accomplished using a Staudinger reaction, treating the azide intermediate with trimethylphosphine (P(CH₃)₃) in a mixture of THF and water at room temperature.

-

Protocol:

-

Dissolve the purified 21-azido-epothilone B in a solvent system of THF and water.

-

Add trimethylphosphine to the solution.

-

Stir the reaction at room temperature. The reaction progress is monitored for the loss of the azide starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude BMS-310705, typically via chromatography, to obtain the final product.

-

-

Quantitative Data Presentation

The following tables summarize the reported yields for the chemical synthesis steps and the biological activity of the final compound.

Table 1: Reaction Yields for Chemical Conversion

| Step | Transformation | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2a | Epothilone F → 21-azido-epothilone B | DPPA, DBU | THF | 94% |

| 2b | 21-azido-epothilone B → BMS-310705 | P(CH₃)₃ | THF/H₂O | 91% | |

Table 2: In Vitro Biological Activity of BMS-310705

| Cell Line | Assay | Metric | Value | Comparison (Epothilone B) | Reference |

|---|---|---|---|---|---|

| KB-31 (Human Cervix Cancer) | Growth Inhibition | IC₅₀ | 0.8 nM | 1.2 nM |

| OC-2 (Ovarian Cancer) | Cell Survival | % Reduction | 85-90% at 0.1-0.5 µM | Not specified | |

Mechanism of Action: Apoptosis Induction

Like other epothilones, BMS-310705 exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). Studies on paclitaxel-refractory ovarian cancer cells have elucidated that BMS-310705 specifically triggers the mitochondrial-mediated pathway of apoptosis.

This intrinsic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. This cascade ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Notably, this pathway is independent of caspase-8 activation, which is associated with the extrinsic or death-receptor pathway.

Caption: Mitochondrial-mediated apoptosis pathway induced by BMS-310705.

A Technical Comparison of the Aqueous Solubility of BMS-310705 and Epothilone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of BMS-310705 compared to its parent compound, Epothilone B. Poor aqueous solubility is a significant hurdle in drug development, impacting formulation, bioavailability, and clinical administration. The development of BMS-310705 represents a strategic effort to overcome the solubility limitations of the highly potent microtubule stabilizer, Epothilone B. This document details the quantitative differences in solubility, the experimental methods used for its determination, and the underlying biological mechanism of action for this class of compounds.

Data Presentation: Comparative Solubility

The primary driver for the development of BMS-310705 was to enhance the poor water solubility of Epothilone B. A structural modification, specifically the addition of an amino group at the C21 position of the methylthiazole ring, confers increased water solubility and chemical stability to BMS-310705[1]. This enhancement allows for a Cremophore-free formulation, which is advantageous as it avoids the need for premedication to prevent hypersensitivity reactions[2].

| Compound | Molecular Weight ( g/mol ) | Water Solubility | Description |

| Epothilone B | 507.68 | < 1 mg/mL[3] | A natural 16-membered macrolide. Described as "practically insoluble" or having "poor water solubility"[3][4]. Requires co-solvents for administration. |

| BMS-310705 | 522.71 (Calculated) | Significantly Increased | A semi-synthetic analog of Epothilone B. Described as a "water-soluble" compound, enabling simpler intravenous formulations[1][2][5]. |

Experimental Protocols for Solubility Determination

The determination of aqueous solubility is a critical step in preclinical drug development. Two common methods, representing equilibrium and kinetic solubility measurements, are detailed below.

Shake-Flask Method for Thermodynamic Solubility

Considered the "gold standard" for measuring equilibrium solubility, the shake-flask method determines the saturation concentration of a compound in a solvent after a state of equilibrium has been reached[6][7].

Methodology:

-

Preparation: An excess amount of the solid compound is added to a flask or vial containing the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[6]. It is crucial to add enough compound to form a suspension and ensure undissolved solid remains at the end of the experiment[6].

-

Equilibration: The sealed container is agitated, typically by shaking or rotating, in a temperature-controlled environment for an extended period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium[7][8].

-

Phase Separation: After equilibration, the suspension is left to settle. The solid (undissolved) and liquid (saturated solution) phases are separated. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through an inert filter (e.g., 0.45 µm PTFE) that does not bind the compound[9][10].

-

Quantification: The concentration of the dissolved compound in the clear filtrate is precisely measured. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accurate technique for this quantification[10]. A calibration curve generated from standard solutions of known concentrations is used to determine the solubility value.

-

Reporting: The solubility is reported in units such as mg/mL or µM at the specified temperature and pH.

Nephelometry for Kinetic Solubility

Nephelometry is a high-throughput screening method used to determine the kinetic solubility of compounds. It measures the amount of light scattered by insoluble particles (precipitate) in a solution[11][12]. This method is rapid and requires minimal compound, making it ideal for early discovery phases[8].

Methodology:

-

Stock Solution: A high-concentration stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock is serially diluted.

-

Precipitation: Aliquots of these dilutions are then added to an aqueous buffer in a microtiter plate. If the compound's concentration exceeds its aqueous solubility, it will precipitate out of solution.

-

Measurement: A nephelometer directs a laser beam through each well of the plate. The instrument measures the intensity of forward-scattered light, which is proportional to the amount of particulate matter[11].

-

Analysis: A plot of scattered light intensity versus compound concentration is generated. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.

Mechanism of Action: Microtubule Stabilization Pathway

Both BMS-310705 and Epothilone B share the same mechanism of action, which is distinct from many other chemotherapeutic agents. They function as microtubule-stabilizing agents, similar to taxanes[13][14].

The signaling pathway is as follows:

-

Binding: The drug crosses the cell membrane and binds directly to the β-tubulin subunit of αβ-tubulin heterodimers, which are the building blocks of microtubules[14].

-

Stabilization: This binding event stabilizes the microtubules, promoting the polymerization of free tubulin and inhibiting the dynamic depolymerization process that is crucial for normal cellular function[15].

-

Disruption of Mitosis: The resulting hyper-stabilized microtubules cannot properly form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division[16].

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M transition phase[14].

-

Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis[1].

This mechanism is effective even in cancer cells that have developed resistance to taxanes through mechanisms like P-glycoprotein overexpression[14].

References

- 1. medscape.com [medscape.com]

- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilone B - LKT Labs [lktlabs.com]

- 4. mybiosource.com [mybiosource.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. rheolution.com [rheolution.com]

- 13. Epothilone B stabilizes microtubuli of macrophages like taxol without showing taxol-like endotoxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research-portal.uu.nl [research-portal.uu.nl]

BMS-310705: A Technical Guide to its Microtubule Stabilization Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] These agents represent a significant area of interest in oncology due to their potent anti-tumor activities. This document provides an in-depth technical overview of the microtubile stabilization activity of BMS-310705, including its mechanism of action, quantitative data on its cytotoxic effects, detailed experimental protocols for relevant assays, and a visualization of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Stabilization

BMS-310705 exerts its biological effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization.[3][4] Microtubules are dynamic structures essential for various cellular processes, most notably mitotic spindle formation during cell division. By locking microtubules in a polymerized state, BMS-310705 disrupts the normal cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis, or programmed cell death.[3]

Quantitative Data: Cytotoxicity

The microtubule-stabilizing activity of BMS-310705 translates to potent cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on the growth-inhibitory activity of BMS-310705.

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| KB-31 | Human Cervix Cancer | IC50 | 0.8 | (Not explicitly cited, but inferred from general knowledge) |

| OC-2 | Ovarian Cancer | - | Induces 85-90% reduction in cell survival at 100-500 nM | [1] |

Signaling Pathways

The primary signaling pathway activated by BMS-310705 leading to cell death is the intrinsic, or mitochondrial-mediated, apoptotic pathway.

Apoptotic Signaling Pathway Induced by BMS-310705

Caption: Mitochondrial-mediated apoptotic pathway initiated by BMS-310705.

Upon microtubule stabilization and subsequent cell cycle arrest, a signaling cascade is initiated that converges on the mitochondria. This leads to the release of cytochrome c from the mitochondrial intermembrane space.[1] Released cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3.[1] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown that treatment of cancer cells with BMS-310705 results in a significant increase in caspase-9 and caspase-3 activity, while caspase-8, an initiator caspase of the extrinsic apoptotic pathway, remains inactive.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the microtubule stabilization activity of compounds like BMS-310705.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

Workflow for In Vitro Tubulin Polymerization Assay

Caption: General workflow for an in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

BMS-310705

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare serial dilutions of BMS-310705 in General Tubulin Buffer. A vehicle control (DMSO) should also be prepared.

-

In a pre-chilled 96-well plate on ice, add the desired concentrations of BMS-310705 or vehicle control.

-

Add the tubulin solution to each well.

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

The rate of polymerization and the maximum polymer mass can be determined from these curves.

-

The EC50 value, the concentration of BMS-310705 that induces 50% of the maximal polymerization rate, can be calculated by plotting the polymerization rates against the log of the compound concentration.

Cell-Based Microtubule Bundling Assay (Immunofluorescence)

This assay visualizes the effect of a compound on the microtubule network within cells.

Workflow for Cell-Based Microtubule Bundling Assay

Caption: Workflow for a cell-based microtubule bundling assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Coverslips

-

BMS-310705

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of BMS-310705 for a specified period (e.g., 18-24 hours). Include a vehicle-treated control.

-

After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells and block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.

Data Analysis:

-

Visually inspect the microtubule network in the captured images.

-

In untreated cells, a fine, filamentous network of microtubules should be observed.

-

In cells treated with BMS-310705, the formation of thick microtubule bundles and asters is indicative of microtubule stabilization.

-

The degree of bundling can be quantified using image analysis software.

Conclusion

BMS-310705 is a potent microtubule-stabilizing agent that induces cell cycle arrest and apoptosis in cancer cells through the mitochondrial-mediated pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of its microtubule-targeting activities. The quantitative data, while limited in the public domain, clearly indicates its high potency. This technical guide serves as a valuable resource for researchers and drug development professionals working on microtubule-targeting anticancer agents.

References

- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the microtubules in breast cancer beyond taxanes: the epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Apoptotic Pathway Induced by BMS-310705

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a 16-membered macrolide originally identified as a metabolite of the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class of antineoplastic agents, BMS-310705 functions as a microtubule-stabilizing agent, similar to taxanes.[2][3][4] It induces tubulin polymerization and inhibits microtubule depolymerization, leading to cell cycle arrest and subsequent apoptosis.[2][3] Notably, it has demonstrated potent cytotoxic activity in cancer cell lines, including those resistant to paclitaxel.[5][6] Although clinical development of BMS-310705 appears to have been discontinued, the elucidation of its apoptotic mechanism provides valuable insights for oncology research.[1][6]

This guide provides a detailed overview of the core apoptotic signaling pathway activated by BMS-310705, summarizes key quantitative data, and presents the experimental methodologies used to characterize this process.

Core Apoptotic Signaling Pathway

Experimental evidence indicates that BMS-310705 induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway .[1][5][7] This pathway is initiated by cellular stress signals that converge on the mitochondria, leading to the release of pro-apoptotic factors and the activation of a specific cascade of caspase enzymes.

The key molecular events are as follows:

-

Microtubule Stabilization: BMS-310705 binds to β-tubulin, stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation, leading to mitotic arrest.[2][3]

-

Mitochondrial Stress & Cytochrome c Release: The sustained mitotic arrest triggers intracellular stress signals that are relayed to the mitochondria. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. In studies using ovarian cancer cells, the release of cytochrome c was detected 12 hours following treatment with BMS-310705.[5][7]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. A significant increase in caspase-9 activity has been observed in cells treated with BMS-310705.[1][5][7]

-

Executioner Caspase-3 Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[1][5][7]

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and membrane blebbing.

Crucially, studies have shown no corresponding increase in caspase-8 activity, indicating that the extrinsic, death-receptor-mediated apoptotic pathway is not significantly involved in the response to BMS-310705.[5]

Quantitative Analysis of Apoptotic Efficacy

The pro-apoptotic and cytotoxic effects of BMS-310705 have been quantified across various cancer cell lines. The data highlights its potency, particularly in chemoresistant models.

| Parameter | Cell Line / Model | Concentration | Result | Citation |

| Cell Survival | OC-2 (Paclitaxel-refractory Ovarian Cancer) | 0.1 - 0.5 µM | 85-90% reduction in cell survival | [1] |

| Cell Survival | Ovarian Cancer Ascites Model | 0.05 µM | Significantly lower survival vs. Paclitaxel (P < 0.02) | [5][7] |

| Apoptosis Rate | Ovarian Cancer Ascites Model | Not specified | >25% of cells confirmed apoptotic at 24 hours | [5][7] |

| IC₅₀ | KB-31 (Cervical Cancer) | 0.8 nM | Potent growth inhibition (Epo B IC₅₀ = 1.2 nM) | [6] |

| Timing of Event | Ovarian Cancer Ascites Model | Not specified | Cytochrome c release detected at 12 hours | [5][7] |

Experimental Methodologies

The characterization of the BMS-310705-induced apoptotic pathway relies on several key experimental protocols.

Cell Culture and Treatment

-

Cell Lines: Early passage human ovarian cancer cells (e.g., OC-2) isolated from patient ascites, refractory to platinum and paclitaxel therapy, were utilized.[1][5][7]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Treatment: For mechanistic studies, cells were treated with BMS-310705 for a defined period, such as 1 hour, followed by incubation in drug-free media for various time points (e.g., 12, 24 hours) before analysis.[5]

Caspase Activity Fluorometric Assay

This assay quantifies the activity of specific caspases by measuring the cleavage of a fluorogenic substrate.

-

Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet in a chilled lysis buffer on ice. Centrifuge the lysate to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

-

Substrate Addition: In a 96-well plate, add lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9).

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths. The increase in fluorescence corresponds to the amount of cleaved substrate and thus the caspase activity.

Cytochrome c Release by Immunoblotting

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation: Following drug treatment, harvest cells and use a digitonin-based buffer to selectively permeabilize the plasma membrane, releasing the cytosolic fraction. Centrifuge to separate the cytosolic supernatant from the pellet containing mitochondria and other organelles.

-

Protein Quantification: Measure the protein concentration of the cytosolic fractions.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cytochrome c.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increased band intensity for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Apoptosis Detection by Fluorescent Microscopy

This method provides a visual confirmation of apoptosis.

-

Cell Staining: After treatment, stain cells with fluorescent dyes that bind to nuclear DNA, such as Hoechst 33342 or DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: Identify and count apoptotic cells based on their distinct nuclear morphology, which includes chromatin condensation and nuclear fragmentation, compared to the uniform, round nuclei of healthy cells.

Conclusion

BMS-310705 is a potent inducer of apoptosis in cancer cells, including those with acquired resistance to other microtubule-targeting agents. Its mechanism of action is clearly defined, proceeding through the mitochondrial-mediated intrinsic pathway. The key events involve the release of cytochrome c from the mitochondria, followed by the sequential activation of caspase-9 and caspase-3, in the absence of extrinsic pathway involvement. The quantitative data underscores its high cytotoxicity at nanomolar concentrations. The experimental protocols detailed herein provide a robust framework for investigating the pro-apoptotic activities of microtubule-stabilizing compounds and other potential anticancer agents.

References

- 1. medscape.com [medscape.com]

- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

Preclinical Development of BMS-310705: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic analog of epothilone B, a 16-membered macrolide originally isolated from the myxobacterium Sorangium cellulosum.[1][2] As a member of the epothilone class, BMS-310705 was developed as a microtubule-stabilizing agent for potential use in oncology.[3][4] A key structural feature of BMS-310705 is the inclusion of an amino group on the methylthiazole side chain, a modification that confers increased chemical stability and water solubility compared to its parent compound.[2][5] This enhanced solubility allows for a Cremophor-free formulation, potentially avoiding hypersensitivity reactions associated with taxane-based chemotherapeutics.[6] This technical guide provides a comprehensive overview of the preclinical development of BMS-310705, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to other epothilones and taxanes, the primary mechanism of action of BMS-310705 is the stabilization of microtubules.[3][7] By binding to the β-tubulin subunit, BMS-310705 promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[7]

A key advantage of the epothilone class, including BMS-310705, is their activity against multidrug-resistant cancer cells, particularly those that overexpress P-glycoprotein (P-gp) or have β-tubulin mutations, which are common mechanisms of resistance to taxanes.[7]

The apoptotic signaling cascade initiated by BMS-310705 has been shown to proceed through the mitochondrial pathway.[3][4] Treatment of cancer cells with BMS-310705 leads to the release of cytochrome c from the mitochondria into the cytosol.[3][4] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4] Notably, the activation of caspase-8, a key mediator of the extrinsic apoptotic pathway, has not been observed following treatment with BMS-310705.[3]

In Vitro Pharmacology

The in vitro cytotoxic activity of BMS-310705 has been evaluated in various human cancer cell lines. The compound has demonstrated potent growth-inhibitory effects, with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB-31 | Cervical Cancer | 0.8 | [7] |

In a study using an early passage cell culture (OC-2) from a patient with ovarian cancer refractory to paclitaxel and platinum therapy, BMS-310705 at concentrations of 0.1-0.5 μM reduced cell survival by 85-90%.[2] Furthermore, in this model, a 0.05 μM concentration of BMS-310705 resulted in significantly lower cell survival compared to paclitaxel.[3][4]

In Vivo Pharmacology

The antitumor activity of BMS-310705 has been demonstrated in human tumor xenograft models in mice. In these preclinical models, BMS-310705 exhibited superior antitumor activity compared to paclitaxel and the natural epothilones B and D.[2][7] The improved water solubility and chemical stability of BMS-310705 likely contribute to its favorable in vivo efficacy.[2]

Pharmacokinetics

The pharmacokinetic properties of BMS-310705 have been investigated in mice, rats, and dogs. The compound is characterized by rapid clearance and extensive distribution in these species.[3]

| Species | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) | Reference |

| Mouse | 152 | 38 | 21 | [3] |

| Rat | 39 | 54 | 34 | [3] |

| Dog | 25.7 | 4.7 | 40 | [3] |

BMS-310705 exhibits moderate binding to plasma proteins across mice, rats, dogs, and humans.[3] In vitro studies using Caco-2 cells and human liver microsomes suggest that BMS-310705 may be a substrate for both P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4).[3] The oral bioavailability of BMS-310705 was found to be adequate in preclinical species, suggesting its potential for development as an oral anticancer agent.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of BMS-310705 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay

-

Cell Treatment: Cells are treated with BMS-310705 for various time points (e.g., 12, 24, 48 hours).

-

Apoptosis Detection: Apoptosis can be assessed by fluorescent microscopy after staining with DNA-binding dyes such as Hoechst 33342 or by flow cytometry using Annexin V/propidium iodide staining.

-

Caspase Activity Assay: The activity of caspases-3, -8, and -9 is measured using fluorometric assays with specific tetrapeptide substrates.[3]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is determined by immunoblot analysis of cytosolic fractions.[3]

Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 18-22 days to form a differentiated monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: BMS-310705 is added to the apical (A) or basolateral (B) chamber of the transwell plate.

-

Sampling: At designated time points, samples are collected from the opposite chamber.

-

Quantification: The concentration of BMS-310705 in the samples is determined by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the involvement of active efflux transporters.

Human Liver Microsome Stability Assay

-

Incubation: BMS-310705 is incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent.

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of BMS-310705 is used to determine its metabolic stability.

In Vivo Pharmacokinetic Study

-

Animal Dosing: BMS-310705 is administered to animals (e.g., mice, rats, dogs) via intravenous and oral routes at specified doses.[3]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of BMS-310705 in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis.

Human Tumor Xenograft Model

-

Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. BMS-310705 is administered according to a specified dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition and tumor regression are assessed.

Conclusion

The preclinical data for BMS-310705 demonstrate its potential as a potent anticancer agent. Its mechanism of action as a microtubule stabilizer, coupled with its activity in drug-resistant models and favorable pharmacokinetic profile, including the potential for oral administration, highlighted its promise during early development. Although the clinical development of BMS-310705 appears to have been discontinued, the comprehensive preclinical evaluation of this compound provides valuable insights for the development of future epothilone analogs and other microtubule-targeting agents.[2][7] The detailed methodologies and data presented in this guide serve as a useful resource for researchers in the field of oncology drug discovery and development.

References

- 1. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

BMS-310705: A Technical Guide to its Core Properties and apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and the apoptotic mechanism of BMS-310705, a semi-synthetic analog of epothilone B. The information is tailored for researchers, scientists, and professionals involved in drug development and cancer research.

Core Physicochemical Data

BMS-310705 is a microtubule-stabilizing agent that was investigated for its potential as an anticancer therapeutic. Key identifying and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 280578-49-6 | Not explicitly stated in search results |

| Molecular Weight | 522.70 g/mol | Not explicitly stated in search results |

Apoptotic Mechanism of Action

BMS-310705 exerts its cytotoxic effects by inducing apoptosis primarily through the mitochondrial-mediated pathway. This intrinsic pathway is a key cellular process for programmed cell death in response to various stimuli, including anti-cancer agents.

The mechanism is initiated by the stabilization of microtubules, which leads to cell cycle arrest and subsequently triggers a cascade of intracellular events culminating in apoptosis. A pivotal event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is a critical step that leads to the activation of a cascade of caspases, which are the executive enzymes of apoptosis. Specifically, BMS-310705 has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an effector caspase responsible for the cleavage of various cellular substrates, ultimately leading to the dismantling of the cell.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of BMS-310705-induced apoptosis.

Caption: BMS-310705 induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of BMS-310705-induced apoptosis, primarily based on the methods described by Uyar et al. in Gynecologic Oncology (2003).

Determination of Apoptosis by Fluorescent Microscopy

This protocol is used to visually identify apoptotic cells based on morphological changes.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells (e.g., OC-2 ovarian cancer cells) in appropriate media. Treat cells with varying concentrations of BMS-310705 (e.g., 0.01-0.5 µM) for a specified time (e.g., 1 hour).

-

Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Stain the cells with a fluorescent dye that highlights nuclear morphology, such as Hoechst 33342 or DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Observe the stained cells under a fluorescence microscope.

-

Analysis: Identify apoptotic cells by their characteristic morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. Quantify the percentage of apoptotic cells by counting at least 200 cells in different fields for each treatment condition.

Caspase Activity Assay (Fluorometry)

This protocol quantifies the activity of key caspases involved in the apoptotic pathway.

Methodology:

-

Cell Lysis: Following treatment with BMS-310705, harvest the cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

Fluorometric Assay: In a 96-well plate, add a specific fluorogenic substrate for the caspase of interest (e.g., a tetrapeptide substrate for caspase-3 or caspase-9) to each cell lysate.

-

Measurement: Incubate the plate at 37°C and measure the fluorescence generated from the cleavage of the substrate by the active caspase at appropriate excitation and emission wavelengths using a fluorometer.

-

Analysis: The increase in fluorescence intensity is proportional to the caspase activity in the sample.

Cytochrome c Release by Immunoblot Analysis

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Methodology:

-

Cell Fractionation: After treatment with BMS-310705, harvest the cells and wash with cold PBS. Use a cell fractionation kit to separate the cytosolic and mitochondrial fractions.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate the release of cytochrome c.

Experimental Workflow

The following diagram outlines the general workflow for studying BMS-310705-induced apoptosis.

Caption: General experimental workflow for apoptosis studies.

Methodological & Application

Application Notes and Protocols for BMS-310705 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-310705 is a semi-synthetic, water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.[1][2] Epothilones represent a promising class of antineoplastic drugs due to their potent activity against a wide range of tumors, including those resistant to taxanes.[3][4][5] Like other epothilones, BMS-310705 functions by inducing tubulin polymerization and stabilizing microtubules.[4][5] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[5] Preclinical studies have demonstrated its superior anti-tumor activity compared to paclitaxel and other epothilones in certain models.[2]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of BMS-310705 using a common colorimetric method, the MTT assay. Additionally, the underlying mechanism of action and apoptotic pathway are described.

Mechanism of Action: Microtubule Stabilization and Apoptosis

BMS-310705 exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, a mechanism similar to that of paclitaxel.[1][4] However, epothilones can be effective in paclitaxel-resistant tumor models, suggesting a distinct interaction with the tubulin-binding site or a reduced susceptibility to resistance mechanisms like P-glycoprotein efflux pumps.[1][5] The stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[5]

Studies have shown that BMS-310705 induces apoptosis through the mitochondrial-mediated pathway.[2][6] This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and subsequently the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][6]

Caption: Signaling pathway of BMS-310705-induced apoptosis.

In Vitro Cytotoxicity Data

BMS-310705 has demonstrated potent cytotoxic activity against various human cancer cell lines. The following table summarizes representative data from published studies.

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.05 | Significantly lower survival vs. paclitaxel | [6] |

| OC-2 | Ovarian Cancer (paclitaxel/platinum-refractory) | 0.1 - 0.5 | 85-90% reduction in cell survival | [2] |

| NSCLC-3 | Non-Small Cell Lung Cancer | Not Specified | Apoptosis induction | [2] |

| NSCLC-7 | Non-Small Cell Lung Cancer | Not Specified | Apoptosis induction | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for determining the cytotoxic effects of BMS-310705 on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Materials:

-

BMS-310705

-

Selected cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of BMS-310705 in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of BMS-310705.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used for BMS-310705.

-

Untreated Control: Cells in complete medium only.

-

Blank Control: Medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Mix thoroughly by gentle shaking on a plate shaker for 5-10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of the BMS-310705 concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of BMS-310705.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged membranes, which is an indicator of cell death.[9][10] It is a useful method for quantifying cytotoxicity due to necrosis or late-stage apoptosis.[10][11]

-

XTT, MTS, and WST-1 Assays: These are similar to the MTT assay but utilize different tetrazolium salts that are reduced to water-soluble formazan products, eliminating the need for a solubilization step.[7]

-

Apoptosis Assays: To specifically confirm the mechanism of cell death, assays that measure caspase-3/7 activity, annexin V staining, or DNA fragmentation can be performed.